
4-Methyl-5-((naphthalen-1-yloxy)methyl)-4h-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-5-((naphthalen-1-yloxy)methyl)-4h-1,2,4-triazole-3-thiol is an organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a naphthalene moiety, which is a polycyclic aromatic hydrocarbon, and a triazole ring, which is a five-membered ring containing three nitrogen atoms.
Métodos De Preparación
The synthesis of 4-Methyl-5-((naphthalen-1-yloxy)methyl)-4h-1,2,4-triazole-3-thiol typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the naphthalene moiety: This step involves the reaction of the triazole intermediate with a naphthalene derivative, often through nucleophilic substitution or coupling reactions.
Introduction of the thiol group:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
4-Methyl-5-((naphthalen-1-yloxy)methyl)-4h-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, using reducing agents such as sodium borohydride.
Coupling Reactions: The triazole ring can engage in coupling reactions with various electrophiles, leading to the formation of new carbon-nitrogen or carbon-carbon bonds.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions to drive the reactions to completion.
Aplicaciones Científicas De Investigación
4-Methyl-5-((naphthalen-1-yloxy)methyl)-4h-1,2,4-triazole-3-thiol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antifungal, or anticancer agent.
Medicine: Due to its biological activity, it is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-Methyl-5-((naphthalen-1-yloxy)methyl)-4h-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and proteins, inhibiting their activity or altering their function. The naphthalene moiety can intercalate with DNA, disrupting its structure and function. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity.
Comparación Con Compuestos Similares
4-Methyl-5-((naphthalen-1-yloxy)methyl)-4h-1,2,4-triazole-3-thiol can be compared with other triazole derivatives, such as:
1,2,4-Triazole: A simple triazole compound with broad biological activity.
Fluconazole: A triazole antifungal agent used in medicine.
Voriconazole: Another triazole antifungal agent with a broader spectrum of activity.
The uniqueness of this compound lies in its specific combination of the naphthalene moiety and the thiol group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H13N3OS |
|---|---|
Peso molecular |
271.34 g/mol |
Nombre IUPAC |
4-methyl-3-(naphthalen-1-yloxymethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H13N3OS/c1-17-13(15-16-14(17)19)9-18-12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,9H2,1H3,(H,16,19) |
Clave InChI |
SSNMLSDZAAPXAF-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NNC1=S)COC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


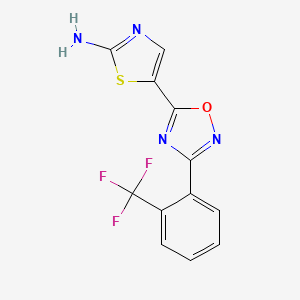
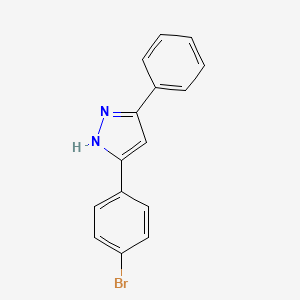
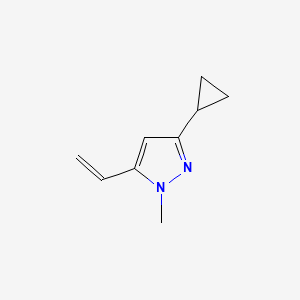

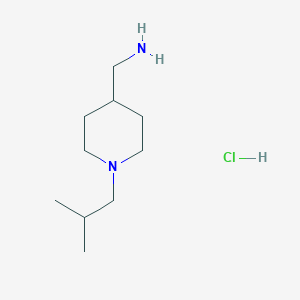

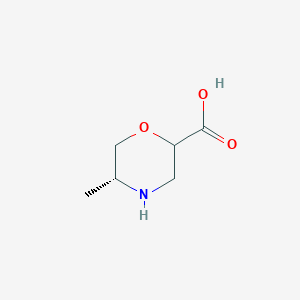
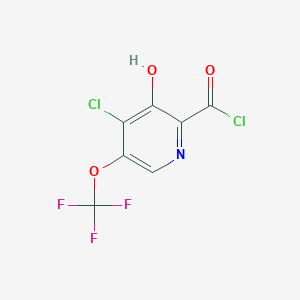

![2-Isopropyl-4-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B11775714.png)
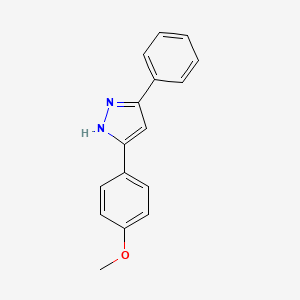
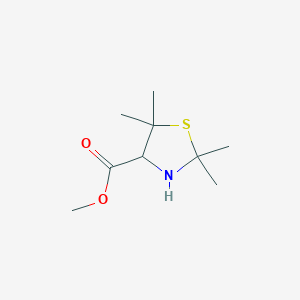
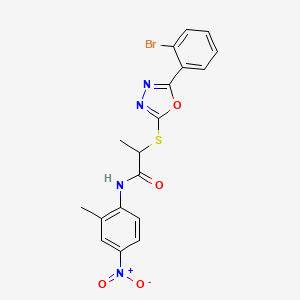
![5-Methylbenzo[d]thiazol-6-amine](/img/structure/B11775743.png)
